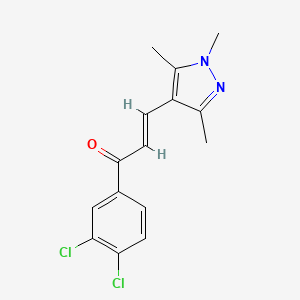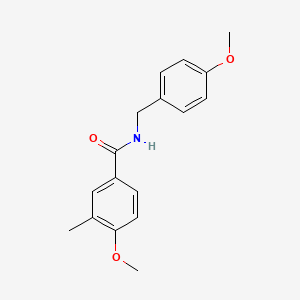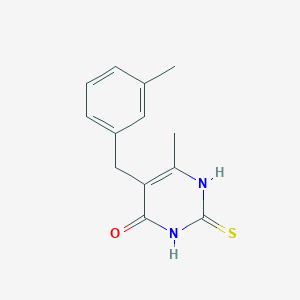![molecular formula C16H16N6O3S2 B4630923 ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been extensively studied for their unique chemical and physical properties. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. The presence of multiple functional groups offers a wide range of reactivity and applications in the field of organic chemistry and potentially in pharmaceuticals, although applications directly related to drug use and dosage are excluded from this discussion.
Synthesis Analysis
The synthesis of related thiazole derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature, leading to various thiazolopyridine and triazolopyrimidine derivatives. These syntheses are characterized by their convenience and the versatility of the thiazole scaffold for further functionalization (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates the capacity for hydrogen bonding, which could infer similar properties for our compound of interest. This ability to form specific molecular interactions can influence the compound's behavior in various chemical contexts (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
The compound's chemical reactivity is highlighted by its ability to undergo various reactions, leading to the synthesis of new derivatives. For example, reactions with electrophilic reagents or nucleophiles can yield a range of products with potential biological activities. These reactions can be tailored to produce specific outcomes, demonstrating the compound's versatility in organic synthesis (Mohamed, 2021).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation Research into ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate and related compounds has primarily focused on their synthesis and potential as precursors for derivative compounds. For instance, derivatives of ethyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate have been synthesized for various applications, such as antimicrobial and antifungal activities. These derivatives were prepared using different reactants and conditions, demonstrating the compound's versatility as a building block for more complex molecules (Desai, Bhatt, & Joshi, 2019).
Biocidal Properties Compounds structurally related to ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate have been evaluated for their biocidal properties. For example, certain derivatives showed excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential for these compounds to be used in the development of new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Heterocyclic Chemistry The compound and its derivatives serve as key intermediates in heterocyclic chemistry, enabling the synthesis of various heterocyclic systems. These systems are of significant interest due to their potential applications in pharmaceuticals, materials science, and as ligands in catalysis. The transformations and modifications of these thiazole derivatives underscore their importance in synthetic organic chemistry and the broad applicability of heterocyclic compounds in research and development (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Antimicrobial and Antifungal Activities Further expanding on their biocidal applications, ethyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate derivatives have been subjected to antimicrobial and antifungal testing, showing promise in this area. These studies are crucial for identifying new compounds that could lead to the development of novel antibiotics and antifungals, addressing the growing concern of drug-resistant pathogens (Desai, Bhatt, & Joshi, 2019).
Propiedades
IUPAC Name |
ethyl 5-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-3-25-14(24)13-10(2)27-15(18-13)17-12(23)9-26-16-19-20-21-22(16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDZSPNMGHDERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)
![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B4630882.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)



![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)